molecular formula C19H18N4O2S B11285322 2-(2-(3-phenylureido)thiazol-4-yl)-N-(p-tolyl)acetamide

2-(2-(3-phenylureido)thiazol-4-yl)-N-(p-tolyl)acetamide

Cat. No.: B11285322
M. Wt: 366.4 g/mol
InChI Key: NTMWROULUQYQIU-UHFFFAOYSA-N
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Description

2-(2-(3-phenylureido)thiazol-4-yl)-N-(p-tolyl)acetamide is an organic compound that features a thiazole ring, a phenylurea moiety, and a p-tolylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-phenylureido)thiazol-4-yl)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Phenylurea Group: The phenylurea moiety can be introduced by reacting the thiazole derivative with phenyl isocyanate.

    Attachment of the p-Tolylacetamide Group: The final step involves the acylation of the intermediate with p-tolylacetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Br2, Cl2) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(3-phenylureido)thiazol-4-yl)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving thiazole-containing substrates. It may also serve as a probe to investigate cellular pathways and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-(3-phenylureido)thiazol-4-yl)-N-(p-tolyl)acetamide exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenylurea and p-tolylacetamide groups can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-phenylureido)thiazol-4-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(2-(3-phenylureido)thiazol-4-yl)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    2-(2-(3-phenylureido)thiazol-4-yl)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

The presence of the p-tolyl group in 2-(2-(3-phenylureido)thiazol-4-yl)-N-(p-tolyl)acetamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)

InChI Key

NTMWROULUQYQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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